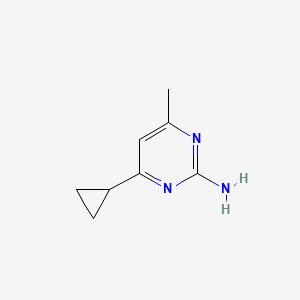

4-cyclopropyl-6-methylpyrimidin-2-amine

描述

属性

IUPAC Name |

4-cyclopropyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMMRZPKAYBHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896938 | |

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92238-61-4 | |

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092238614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85B3PPX8R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

General Synthetic Approach

The synthesis typically involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of the cyclopropyl group via organometallic coupling or alkylation.

- Selective amination at the 2-position of the pyrimidine ring.

Method 1: Palladium-Catalyzed Cross-Coupling Using Cyclopropyl Zinc Bromide

A patented method describes the preparation of 4-chloro-6-cyclopropyl pyrimidine-5-amine, a close analog, which can be adapted for this compound synthesis:

-

- Under nitrogen atmosphere, a mixture of pyrimidine precursor and cyclopropyl zinc bromide is prepared in a mixed solvent of dioxane and water (3:2 volume ratio).

- A catalyst system comprising tetratriphenylphosphine palladium and a palladium quaternary catalyst is added.

- The reaction mixture is heated and stirred under nitrogen with continuous deoxygenation until completion (monitored by TLC).

- After cooling, the reaction mixture is filtered, concentrated, and extracted with ethyl acetate.

- The organic phase is dried and purified by silica gel chromatography to yield the pure product.

Yield: Typically less than 38%, indicating room for optimization.

Advantages: Mild conditions, use of palladium catalysis for selective cyclopropyl introduction.

Notes: The method is sensitive to oxygen and requires inert atmosphere handling.

Method 2: Nucleophilic Aromatic Substitution (SNAr) and Amination

Starting from 2,4-dichloropyrimidine derivatives, selective amination at the 2-position can be achieved by reaction with ammonia or amine nucleophiles.

Example from literature shows that 2,4-dichloropyrimidine can be aminated to give 4-amino pyrimidine intermediates, which can be further functionalized to introduce cyclopropyl and methyl groups at the 4- and 6-positions respectively.

This method often yields regioisomeric mixtures, requiring chromatographic separation.

Coupling with boronic acids (Suzuki coupling) can be used to introduce aryl or cyclopropyl substituents at the 4-position after amination.

Method 3: Cyclization of Precursors Containing Cyclopropyl and Methyl Substituents

Cyclization of appropriate β-dicarbonyl compounds or cyanoacetates with urea or amidines under reflux conditions can form the pyrimidine ring.

For example, cyclopropylamine can be reacted with ethyl 2-chloroacetoacetate to form intermediates that cyclize to yield substituted pyrimidines.

Chlorination and subsequent amination steps can be used to install the amino group at position 2.

Reaction conditions such as solvent choice (e.g., DMF, dioxane), temperature (80–110 °C), and stoichiometry are critical to optimize yield and minimize byproducts like dechlorinated or over-alkylated derivatives.

Comparative Data Table of Preparation Methods

| Method No. | Key Steps | Catalyst/Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| 1 | Pd-catalyzed coupling with cyclopropyl zinc bromide | Pd(PPh3)4, Pd quaternary catalyst | Dioxane/water (3:2) | ~80-90 | <38 | Mild, selective cyclopropylation | Low yield, sensitive to oxygen |

| 2 | SNAr amination of dichloropyrimidine + Suzuki coupling | Ammonia, boronic acids, Pd catalyst | DMF, dioxane | 80-110 | 46-75 | Regioselective, versatile | Regioisomer formation, purification needed |

| 3 | Cyclization of cyclopropylamine + ethyl 2-chloroacetoacetate | Acid catalyst, POCl3 (for chlorination) | DMF, THF | 80-110 | Variable | Straightforward, scalable | Byproducts, ring-opening risk |

| 4 | Self-limiting alkylation of aminopyridinium salts | Cs2CO3, alkyl halides | MeCN | 70 | 63-98 (general amines) | High selectivity, mild conditions | Not yet applied directly to target compound |

Research Findings and Optimization Notes

Catalyst Systems: Palladium catalysts with triphenylphosphine ligands are effective for cyclopropyl group introduction but require inert atmosphere and careful deoxygenation to prevent catalyst poisoning.

Solvent Effects: Mixed solvents like dioxane/water improve solubility and reaction rates in cross-coupling reactions. Polar aprotic solvents such as DMF and MeCN are preferred for nucleophilic aromatic substitution and alkylation steps.

Temperature Control: Maintaining moderate temperatures (70–90 °C) avoids cyclopropyl ring-opening and side reactions. Higher temperatures may increase yield but risk decomposition.

Purification: Silica gel chromatography is commonly used to isolate pure products. Analytical methods such as HPLC, ¹H/¹³C NMR, and HRMS confirm purity and structure.

Environmental and Safety Considerations: Avoiding toxic reagents like phosphorus oxychloride and minimizing byproduct formation are important for greener synthesis routes.

化学反应分析

Types of Reactions

4-cyclopropyl-6-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the amino group.

科学研究应用

Chemistry

4-Cyclopropyl-6-methylpyrimidin-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide to form oxidized derivatives.

- Reduction : Employing sodium borohydride for producing reduced derivatives.

- Substitution Reactions : Particularly at the amino group with alkyl halides or acyl chlorides.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial and Antifungal Properties : It exhibits significant antifungal effects by inhibiting methionine synthesis in fungal cells. This mechanism disrupts essential biological processes in pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, making it effective in agricultural applications.

Medicine

Research indicates potential therapeutic applications of this compound in drug development:

- Targeting specific biological pathways to develop new treatments for various diseases.

- Investigating its role in inhibiting specific enzymes or proteins linked to disease progression.

Industrial Applications

This compound is utilized extensively in the production of agrochemicals and other industrial chemicals. Its effectiveness as a fungicide in agriculture helps control fungal diseases that affect crops, thereby contributing to food security.

Case Study 1: Fungal Pathogen Control

In field trials, cyprodinil demonstrated efficacy against Botrytis cinerea in strawberries and grapes. The compound effectively reduced fungal infections, showcasing its role as a critical fungicide in horticulture.

| Crop | Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Strawberries | Botrytis cinerea | 85 | |

| Grapes | Sclerotinia sclerotiorum | 90 |

Case Study 2: Metabolic Studies

A study on the metabolic fate of cyprodinil in tomato and potato plants revealed that approximately 55%-62% of the residue remained as cyprodinil after treatment, indicating its stability and uptake by plants.

作用机制

The mechanism of action of 4-cyclopropyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it can inhibit the synthesis of methionine in fungi, thereby exhibiting antifungal activity . The compound’s structure allows it to bind to active sites of target enzymes, blocking their function and leading to the desired biological effect .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-cyclopropyl-6-methylpyrimidin-2-amine and related compounds:

Key Differences and Implications

Substituent Effects on Reactivity The cyclopropyl group in this compound enhances steric bulk and may influence metabolic stability compared to linear alkyl or aryl substituents (e.g., phenyl in 4-methyl-6-phenylpyrimidin-2-amine) .

The methylthio group in 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine introduces sulfur-based reactivity, which can modulate redox properties and degradation pathways .

Synthetic Accessibility

- The parent compound’s amine group allows straightforward derivatization (e.g., carbamate formation) , whereas halogenated or sulfur-containing analogues require specialized reagents (e.g., NaH for deprotonation, thiomethylation agents) .

生物活性

4-Cyclopropyl-6-methylpyrimidin-2-amine, also known as cyprodinil, is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a cyclopropyl group at the 4-position and a methyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or proteins in fungal cells. Notably, it disrupts the synthesis of methionine, an essential amino acid in fungi, leading to antifungal effects. This compound has been shown to effectively target several fungal pathogens that affect crops, making it a valuable fungicide in agricultural practices.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It is primarily used in agriculture to control various fungal diseases in crops. Studies have demonstrated its efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, which are responsible for significant crop losses.

Toxicological Profile

In toxicological studies involving animal models, this compound has shown effects primarily on the liver and kidneys. For instance, chronic toxicity studies in mice revealed an increased incidence of hyperplasia in pancreatic acinar cells at high doses, while rats exhibited histopathological changes in the liver at similar exposure levels . The no-observed-adverse-effect level (NOAEL) was determined to be 2000 ppm based on systemic toxicity observations.

Comparative Biological Activity

To understand the broader implications of this compound's biological activity, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrimidin-2-amine | Methyl group on the pyrimidine ring | Antimicrobial |

| 2-Amino-4-cyclopropylpyrimidine | Amino group at position 2 | Anticancer |

| 5-Methylpyrimidin-2-one | Ketone at position 2 | Antiviral |

| 6-Methylpyrimidin-4-amines | Varying substitutions on the pyrimidine ring | Neuroprotective |

This table highlights how variations in structural features can lead to diverse biological activities among pyrimidine derivatives.

Case Studies and Research Findings

- Fungal Pathogen Control : In field trials, cyprodinil was effective against Botrytis species in strawberries and grapes, demonstrating significant reductions in disease severity compared to untreated controls.

- Metabolic Studies : Research has identified several metabolites resulting from cyprodinil degradation in soil and plants. Hydroxylated metabolites were found to be important degradation products that exhibited varying half-lives depending on environmental conditions .

- Pharmacokinetics : Studies examining the pharmacokinetics of cyprodinil revealed that it is rapidly absorbed and metabolized in animal models, with significant concentrations found in liver and kidney tissues post-exposure .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyclopropyl-6-methylpyrimidin-2-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine can react with substituted pyrimidine precursors under reflux in aprotic solvents like DMF or THF. Catalysts such as palladium or copper-based systems may enhance cyclopropane ring formation . Optimization involves adjusting temperature (80–120°C), stoichiometry of reactants, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR are used to confirm the cyclopropyl group (δ ~0.8–1.2 ppm for cyclopropyl protons) and pyrimidine ring structure .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for analogous pyrimidine derivatives (e.g., mean σ(C–C) = 0.003 Å in related structures) .

- Elemental Analysis : Validates empirical formula (e.g., CHN) with ≤0.3% deviation .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

- Methodology : Byproducts may include unreacted cyclopropylamine or incomplete cyclization intermediates. Techniques:

- HPLC : Reverse-phase chromatography with C18 columns (acetonitrile/water mobile phase) identifies impurities.

- Recrystallization : Ethanol or ethyl acetate removes polar byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) detects trace contaminants .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

- Methodology :

- Multi-Technique Validation : Cross-check NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

- Dynamic NMR : Resolves conformational equilibria affecting spectral splitting (e.g., cyclopropyl ring puckering) .

- Crystallographic Refinement : Compare experimental X-ray data with computationally optimized geometries .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

- Reaction Pathway Modeling : Software like Gaussian or ORCA models transition states and activation energies for proposed mechanisms .

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary factors like temperature (X), catalyst concentration (X), and solvent polarity (X) in a 2 factorial design.

- Response Surface Analysis : Fit yield data to quadratic models (e.g., ) to identify optimal conditions .

- Example: A study on triazine-2-amines achieved 24% yield improvement using DoE .

Q. What mechanistic insights explain the stability of the cyclopropyl group under acidic/basic conditions?

- Methodology :

- Kinetic Studies : Monitor degradation rates via UV-Vis or LC-MS under varying pH (1–14).

- Isotope Labeling : Use -labeled cyclopropane to track ring-opening pathways .

- Theoretical Analysis : Calculate ring strain energy (~27 kcal/mol for cyclopropane) and its impact on reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in different assays?

- Methodology :

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time).

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4,6-diphenylpyrimidin-2-amine) to identify structure-activity trends .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review SDS for hazards (e.g., GHS classification: none reported for 4,6-diphenylpyrimidin-2-amine analogs) .

- Engineering Controls : Use fume hoods for synthesis and handling.

- Training : Mandatory safety exams (100% score required) before lab work, per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。